molecular formula C17H16N4O3 B5301671 N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B5301671
M. Wt: 324.33 g/mol
InChI Key: JCXZORAZVVLXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as MPPO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.42 g/mol.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to reduce inflammation in animal models of inflammation. In addition, N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is its versatility in terms of its potential applications in various fields. N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is also relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. However, one of the limitations of N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of interest is the development of more efficient synthesis methods for N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. Another area of interest is the investigation of the potential applications of N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more water-soluble derivatives of N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea could expand its potential applications in various fields.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction between 3-methoxyaniline and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of urea and acetic acid. The reaction takes place under reflux conditions for 24 hours, followed by purification using column chromatography. The yield of N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea obtained through this method is approximately 60%.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-14-9-5-8-13(10-14)19-17(22)18-11-15-20-16(21-24-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXZORAZVVLXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

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